molecular formula C10H6FNO2 B8229422 5-Fluoroquinoline-7-carboxylic acid

5-Fluoroquinoline-7-carboxylic acid

Cat. No.: B8229422
M. Wt: 191.16 g/mol
InChI Key: WEXCNXGOPZDYRR-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoline-7-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. For example, the reaction of 5,6,7,8-tetrachloroquinoline with a fluorinating agent can yield 5-fluoroquinoline derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring system with a fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of 5-fluoroquinoline can yield various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA synthesis by binding to DNA gyrase and topoisomerase IV. This binding stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA and ultimately causing cell death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-2-carboxylic acid

Uniqueness

5-Fluoroquinoline-7-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the quinoline ring. This specific arrangement can result in distinct biological activities and chemical reactivity compared to other fluorinated quinoline derivatives .

Properties

IUPAC Name

5-fluoroquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCNXGOPZDYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2F)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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